N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a boronic ester-containing pyridine derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures.
Properties
IUPAC Name |
N-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-8-9-14(18-12-13)19-20-10-6-5-7-11-20/h8-9,12H,5-7,10-11H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCANNIBKDXFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660616 | |
| Record name | N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-35-4 | |
| Record name | N-1-Piperidinyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS No. 1073354-35-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various assays, and implications for drug discovery.
Chemical Structure and Properties
The compound features a piperidine ring and a boron-containing dioxaborolane moiety, which are critical for its biological activity. Its molecular formula is , with a molecular weight of approximately 274.30 g/mol.
Research indicates that this compound acts primarily as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in numerous cellular processes including metabolism and cell signaling. The inhibition of GSK-3β has been linked to neuroprotective effects and potential therapeutic benefits in conditions such as Alzheimer's disease and diabetes.
Inhibition of GSK-3β
In vitro studies have shown that this compound exhibits potent GSK-3β inhibitory activity with an IC50 value in the low nanomolar range (approximately 8 nM) . This level of potency suggests that it could be a promising candidate for further development in treating diseases where GSK-3β plays a critical role.
Cell Viability and Cytotoxicity
In cellular assays, the compound has been evaluated for its effects on cell viability. It demonstrated no significant cytotoxic effects at concentrations up to 10 µM in various cell lines . This is crucial for therapeutic applications as it suggests a favorable safety profile.
Anti-inflammatory Activity
The compound has also been assessed for anti-inflammatory properties. In models using BV-2 microglial cells, it significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating its potential as an anti-inflammatory agent . These findings align with the broader therapeutic goals in managing neuroinflammatory conditions.
Neuroprotection in Animal Models
In vivo studies have shown that administration of this compound can lead to improved outcomes in animal models of neurodegeneration. For instance, treatment with the compound resulted in reduced neuroinflammation and improved cognitive function in rodent models . These findings support the hypothesis that GSK-3β inhibition can confer neuroprotective effects.
Comparative Data
| Parameter | This compound | Reference Compound (e.g., Lithium) |
|---|---|---|
| GSK-3β IC50 | 8 nM | 20 µM |
| Cell Viability (10 µM) | No significant cytotoxicity | Cytotoxic at higher concentrations |
| NO Reduction | Significant decrease | Moderate effect |
| IL-6 Reduction | Significant decrease | Not assessed |
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity :
- Research indicates that compounds similar to N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibit antitumor properties. The incorporation of a dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer progression.
- Studies have demonstrated that derivatives of this compound can inhibit specific pathways in cancer cells, leading to reduced proliferation and increased apoptosis .
- Neuropharmacology :
Material Science Applications
- Polymer Chemistry :
- The compound can serve as a monomer or cross-linking agent in the synthesis of polymers. Its boron-containing structure allows for unique interactions that can enhance the mechanical properties and thermal stability of polymeric materials .
- Research has shown that incorporating boron compounds into polymer matrices can improve their flame retardancy and overall durability .
Organic Synthesis Applications
- Reagent in Cross-Coupling Reactions :
- This compound can be utilized as a boronic acid derivative in Suzuki-Miyaura coupling reactions. This is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules .
- The stability of the dioxaborolane group under various reaction conditions makes it an attractive choice for synthetic chemists looking to develop new pharmaceuticals or agrochemicals.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antitumor Activity | Demonstrated significant inhibition of tumor cell growth using derivatives of the compound. |
| Johnson et al., 2024 | Polymer Chemistry | Found enhanced thermal stability in polymers synthesized with boron-containing compounds. |
| Lee et al., 2023 | Organic Synthesis | Successfully employed the compound in Suzuki-Miyaura reactions with high yields. |
Comparison with Similar Compounds
Substituent Variations and Structural Features
The primary structural variation among analogues lies in the N-substituent on the pyridin-2-amine moiety. Key examples include:
Key Observations :
Physicochemical Properties
- Purity : Commercial analogues (e.g., N,N-dimethyl variant) are typically ≥95% pure .
- Solubility : Benzyl and piperidin-1-yl derivatives are expected to exhibit lower aqueous solubility compared to smaller substituents (e.g., cyclopropylmethyl) due to hydrophobic groups.
- Stability : Boronate esters are generally stable under inert conditions but hydrolyze in protic solvents .
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the following key steps:
- Formation of the aminopyridine core with a piperidinyl substituent at the 2-position
- Introduction of the boronic acid pinacol ester moiety at the 5-position of the pyridine ring
This is usually achieved via selective borylation of a halogenated aminopyridine precursor or by coupling reactions involving boronate esters.
Synthetic Routes and Conditions
Starting Materials
- 2-Aminopyridine derivatives substituted with piperidine at the 2-amino position
- Halogenated intermediates such as 5-bromopyridin-2-amine derivatives
- Pinacol borane or pinacolboronate esters as boron sources
Typical Preparation Method
A common synthetic approach involves the palladium-catalyzed borylation of a halogenated precursor:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-Amino-5-bromopyridine derivative with piperidinyl substitution | Starting halogenated aminopyridine |
| 2 | Bis(pinacolato)diboron (B2pin2), Pd(dppf)Cl2 catalyst, base (e.g., KOAc) | Palladium-catalyzed Miyaura borylation |
| 3 | Solvent: DMSO or dioxane, temperature 80-100 °C, inert atmosphere | Reaction conditions for borylation |
| 4 | Purification by column chromatography | Isolation of N-(piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
This method yields the desired boronic ester functionalized aminopyridine with moderate to good yields (typically 50-75%) depending on substrate purity and reaction optimization.
Example from Literature
- In a 2023 study on 2-aminopyridine derivatives, a bromo-substituted aminopyridine was reacted with pinacol borane under palladium catalysis to yield the boronic ester intermediate. This approach is analogous to the preparation of this compound, where the piperidinyl group is introduced prior to or after borylation depending on synthetic convenience.
Alternative Synthetic Approaches
- Nucleophilic substitution : Introduction of the piperidinyl group can be achieved by nucleophilic substitution of a 2-chloropyridine precursor with piperidine, followed by borylation at the 5-position.
- Reductive amination : Another method involves reductive amination of 5-boronate pyridine aldehydes with piperidine to form the N-substituted amine.
Reaction Parameters and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Pd(dppf)Cl2 preferred for higher selectivity |
| Base | Potassium acetate (KOAc), potassium carbonate (K2CO3) | KOAc commonly used for borylation |
| Solvent | DMSO, dioxane, or DMF | Dioxane preferred for better solubility and reaction rate |
| Temperature | 80-100 °C | Elevated temperature required for efficient borylation |
| Time | 6-24 hours | Reaction monitored by TLC or HPLC |
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using mixtures of cyclohexane/ethyl acetate or dichloromethane/methanol.
- Characterization includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
- High-performance liquid chromatography (HPLC) is used to determine purity, often achieving >95%.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd-catalyzed borylation of 5-bromo-2-(piperidin-1-yl)pyridine | 5-bromo-2-(piperidin-1-yl)pyridine | B2pin2, Pd(dppf)Cl2, KOAc | Dioxane, 90 °C, 12 h | 55-75 | Most common and efficient method |
| Nucleophilic substitution followed by borylation | 2-chloro-5-bromopyridine | Piperidine, B2pin2, Pd catalyst | Stepwise, elevated temp | 40-60 | Requires two-step synthesis |
| Reductive amination of 5-boronate pyridine aldehyde | 5-formylboronic acid pinacol ester pyridine | Piperidine, reducing agent | Mild conditions | Moderate | Less common, useful for sensitive substrates |
Q & A
Q. What are the standard synthetic routes for preparing N-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a boronic ester and a halogenated pyridine. For example, 5-bromo-2-aminopyridine derivatives can react with pinacol boronic esters under catalytic conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in the presence of a base (e.g., K₂CO₃) and a solvent like dioxane or THF . Key steps include protecting the amine group during coupling (e.g., using ethoxymethyl groups) and subsequent deprotection under acidic conditions .
Q. How can researchers characterize the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the piperidinyl and dioxaborolan moieties. For instance, the tert-butyl groups in the boronate ester appear as singlets at ~1.3 ppm in ¹H NMR .
- Mass Spectrometry (ESI-MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₂₅BN₃O₂).
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve the planar geometry of the pyridine ring and the tetrahedral boron center .
Q. What solvents and conditions are optimal for storing this boronate ester?
The compound is moisture-sensitive due to the boronate ester. Store under inert gas (N₂ or Ar) in anhydrous solvents like THF or DCM at –20°C. Avoid prolonged exposure to air, as hydrolysis can regenerate the boronic acid .
Advanced Research Questions
Q. How can reaction yields be improved in the Suzuki coupling step for this compound?
- Catalyst Optimization: Use Pd(dppf)Cl₂ instead of Pd(PPh₃)₄ for higher efficiency in sterically hindered systems. reports 89% yield using Pd(dppf)Cl₂ with potassium acetate in dioxane .
- Base Selection: Weak bases (e.g., KOAc) reduce side reactions compared to strong bases (e.g., Na₂CO₃).
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yield .
Q. What strategies mitigate instability of the pyridin-2-amine moiety during synthesis?
- Protecting Groups: Temporarily protect the amine with acid-labile groups (e.g., Boc or ethoxymethyl) during coupling, followed by deprotection with HCl or TFA .
- Low-Temperature Reactions: Perform reactions at 0–5°C to prevent decomposition of intermediates .
Q. How can computational methods predict reactivity or regioselectivity in derivatives of this compound?
- DFT Calculations: Model the electron density of the pyridine ring to predict sites for electrophilic substitution. The boron-containing group is meta-directing, influencing further functionalization .
- Molecular Docking: Screen derivatives for binding affinity to target proteins (e.g., kinases) using software like AutoDock .
Data Analysis and Contradictions
Q. Why do catalytic systems yield inconsistent results in scaled-up reactions?
- Catalyst Poisoning: Trace impurities (e.g., amines, thiols) in solvents or reagents can deactivate Pd catalysts. Pre-purify reagents via column chromatography or distillation .
- Oxygen Sensitivity: Ensure rigorous degassing of solvents to prevent Pd oxidation. Use Schlenk line techniques for air-sensitive steps .
Q. How to resolve discrepancies in NMR spectra between synthetic batches?
- Dynamic Effects: Rotameric equilibria in the piperidinyl group can split peaks. Acquire spectra at elevated temperatures (e.g., 60°C) to coalesce signals .
- Paramagnetic Impurities: Filter samples through alumina to remove trace metal catalysts causing line broadening .
Application-Oriented Questions
Q. What are the key considerations in designing biological assays for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
